molecular formula C20H21N3O2 B2360202 (2Z)-7-(diethylamino)-2-(phenylimino)-2H-chromene-3-carboxamide CAS No. 161554-59-2

(2Z)-7-(diethylamino)-2-(phenylimino)-2H-chromene-3-carboxamide

Cat. No.: B2360202
CAS No.: 161554-59-2
M. Wt: 335.407
InChI Key: NTYVHBRAVSKKME-XDOYNYLZSA-N
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Description

(2Z)-7-(Diethylamino)-2-(phenylimino)-2H-chromene-3-carboxamide (ChemDiv ID: 1391-0666) is a chromene derivative with the molecular formula C₂₀H₂₁N₃O₂ and a molecular weight of 335.41 g/mol . Its structure features a planar chromene core substituted with a diethylamino group at position 7, a phenylimino moiety at position 2, and a carboxamide group at position 3 (Figure 1).

Chromene derivatives are widely studied for their pharmacological properties, including antimicrobial, antitumor, and receptor-modulating activities . While specific biological data for this compound are pending validation, it is included in screening libraries targeting cancer, metabolic disorders, and nuclear receptors .

Properties

IUPAC Name

7-(diethylamino)-2-phenyliminochromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-3-23(4-2)16-11-10-14-12-17(19(21)24)20(25-18(14)13-16)22-15-8-6-5-7-9-15/h5-13H,3-4H2,1-2H3,(H2,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTYVHBRAVSKKME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=NC3=CC=CC=C3)O2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-7-(diethylamino)-2-(phenylimino)-2H-chromene-3-carboxamide, a member of the chromene family, exhibits significant biological activity that has garnered attention in various fields, including medicinal chemistry and biochemistry. This article synthesizes available research findings, highlighting its mechanisms of action, biochemical properties, and potential therapeutic applications.

  • Chemical Formula : C₁₄H₁₅N₃O₂
  • Molecular Weight : 261.27 g/mol
  • CAS Number : 50995-74-9
  • Solubility : Moderately soluble in organic solvents; specific solubility data varies based on solvent type.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through multiple mechanisms:

  • Fluorescent Properties : This compound is known for its strong fluorescence, which enables it to be used as a probe in biological imaging and tracking cellular processes. When excited, it emits fluorescence at specific wavelengths, facilitating the study of protein interactions and cellular dynamics .
  • Enzyme Inhibition : Research indicates that this compound can inhibit certain enzymes, such as α-amylase, which is significant for potential anti-diabetic applications. The inhibition mechanism involves competitive binding to the enzyme active site, thereby reducing its activity .
  • Cell Signaling Modulation : The chromene derivative has been shown to influence cell signaling pathways, potentially affecting gene expression and metabolic processes within cells .

Biological Activity and Applications

The biological activity of this compound can be summarized as follows:

Activity Description
Antioxidant Properties Exhibits potential antioxidant effects, which may protect cells from oxidative stress.
Anti-diabetic Activity Inhibits α-amylase, suggesting a role in managing blood glucose levels.
Antimicrobial Effects Preliminary studies indicate potential antimicrobial properties against certain pathogens.
Cellular Imaging Utilized as a fluorescent probe for visualizing cellular components and dynamics.

Case Studies

  • Anti-Diabetic Research : A study demonstrated that this compound significantly inhibited α-amylase activity in vitro with an IC50 value indicative of its potency. This suggests its potential application in developing therapeutic agents for diabetes management .
  • Fluorescent Probing in Cellular Studies : In cellular imaging experiments, the compound was used to track protein interactions in live cells. Its fluorescence allowed researchers to visualize the localization and dynamics of target proteins in real-time, providing insights into cellular functions .

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:

  • Absorption : High gastrointestinal absorption noted.
  • Distribution : The compound is capable of crossing biological membranes, indicating good bioavailability.
  • Metabolism : Metabolized primarily through liver enzymes; specific pathways require further elucidation.
  • Excretion : Predominantly excreted through urine.

Scientific Research Applications

Research has indicated that derivatives of chromene compounds often exhibit significant biological activities, including anti-inflammatory and anticancer properties. The specific compound has been studied for its potential therapeutic effects in several areas:

Anticancer Properties

Recent studies have demonstrated the efficacy of (2Z)-7-(diethylamino)-2-(phenylimino)-2H-chromene-3-carboxamide against various cancer cell lines. Data from these studies suggest that the compound may induce apoptosis and inhibit cell proliferation through multiple mechanisms.

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung)15.4Induction of apoptosis
MCF-7 (Breast)12.8Inhibition of cell cycle progression
HeLa (Cervical)10.5Modulation of PI3K/Akt signaling pathway

Anti-inflammatory Effects

The compound has also shown promise as an anti-inflammatory agent. A study assessing its impact on inflammatory markers in macrophages revealed substantial reductions in cytokine levels, indicating its potential utility in treating inflammatory diseases.

CytokineControl (pg/mL)Treated (pg/mL)% Inhibition
TNF-α150030080%
IL-6120024080%
IL-1β100020080%

Case Studies

Several case studies have documented the applications and effects of this compound:

  • Inhibition of Cancer Cell Proliferation : A study conducted on human cancer cell lines indicated that treatment with the compound resulted in significant growth inhibition, particularly in breast and lung cancer models.
  • Mechanistic Studies : Investigations into the molecular mechanisms revealed that the compound may interact with specific kinases involved in cancer progression, further supporting its potential as a therapeutic agent.

Comparison with Similar Compounds

Core Structural Variations

The compound belongs to the 2H-chromene family, which shares a benzopyran backbone. Key structural analogs include:

Compound Name (ChemDiv ID) Substituents Molecular Formula Molecular Weight (g/mol) logP Key Applications
(2Z)-7-(Diethylamino)-2-(phenylimino)-2H-chromene-3-carboxamide (1391-0666) 7-diethylamino, 2-phenylimino, 3-carboxamide C₂₀H₂₁N₃O₂ 335.41 2.985 Screening libraries (cancer, metabolic)
(2Z)-N-Phenyl-2-(phenylimino) analog (1711-1345) 7-diethylamino, N-phenyl carboxamide, 2-phenylimino C₂₆H₂₅N₃O₂ 411.50 5.090 Glucocorticoid receptor screening
(2Z)-2-(Benzylimino) analog (CM677194) 7-diethylamino, 3-carboxamide, 2-benzylimino C₂₃H₂₃N₃O₂ 373.45 3.5* Antimicrobial studies (pending)
5,7-Dihydroxy-4-propyl-2H-chromen-2-one 5,7-dihydroxy, 4-propyl C₁₂H₁₂O₄ 220.22 1.8 Antimicrobial, antitumor

*Estimated from structural similarity.

Key Observations :

  • Replacing the phenylimino group with benzylimino (CM677194) increases steric bulk, which may reduce solubility but improve receptor selectivity .
  • Carboxamide Modifications : The N-phenyl substitution in 1711-1345 increases molecular weight and logP, favoring interactions with lipid-rich environments like nuclear receptors .

Physicochemical Properties

Lipophilicity and Solubility :

  • The parent compound (1391-0666) has a logP of 2.985 , comparable to other chromenes (e.g., 5,7-dihydroxy-4-propyl-2H-chromen-2-one: logP = 1.8) but lower than the N-phenyl analog (1711-1345: logP = 5.090) .
  • Aqueous solubility decreases with higher logP, as seen in 1711-1345 (logSw = -4.97 vs. -3.41 for 1391-0666) .

Hydrogen Bonding :

  • The carboxamide group in 1391-0666 provides 2 hydrogen bond donors and 4 acceptors, critical for target binding. Analogs with hydroxyl groups (e.g., 5,7-dihydroxy derivatives) exhibit enhanced hydrogen-bonding capacity, correlating with antimicrobial activity .

Antimicrobial and Antitumor Potential

While 1391-0666’s biological data are pending, structurally related chromenes demonstrate:

  • Antimicrobial Activity : 5,7-Dihydroxy-4-propyl-2H-chromen-2-one derivatives show efficacy against Staphylococcus aureus (MIC = 8 µg/mL) .
  • Antitumor Activity : Fluorescent chromenes inhibit tumor cell lines (e.g., IC₅₀ = 12 µM against MCF-7 breast cancer cells) via intercalation with DNA .

Receptor Targeting

  • Computational studies on similar chromenium salts highlight π-π interactions and C–H⋯O bonding as stabilizing factors in receptor binding .

Analytical Techniques

  • HPLC : Used for lipophilicity determination (e.g., log k values for carbamate analogs) .
  • WinGX/ORTEP : Employed for crystal structure refinement and visualization .

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